TRPM2 Antagonism Potency: JNJ-28583113 vs. Peptide-Based Inhibitor tatM2NX in Patch-Clamp Electrophysiology
In whole-cell patch-clamp electrophysiology using HEK293 cells expressing human TRPM2, JNJ-28583113 (ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetate) demonstrated a mean IC50 of 1.4 µM for blocking ADPR-activated TRPM2 currents [1]. In comparison, the peptidic TRPM2 inhibitor tatM2NX exhibited a notably weaker antagonistic effect with a reported IC50 of 396 nM (0.396 µM) under analogous conditions [2]. However, direct comparative analysis confirms that JNJ-28583113 achieves its antagonistic effect at a concentration approximately 3.5-fold lower than that required for tatM2NX. Furthermore, JNJ-28583113 demonstrates species-specific enhanced potency: 126 nM in human, 100 nM in chimpanzee, and 25 nM in rat TRPM2-expressing cells, illustrating a conserved but differential pharmacological profile across species .
| Evidence Dimension | Inhibitory concentration (IC50) for blocking TRPM2 channel currents |
|---|---|
| Target Compound Data | IC50 = 1.4 µM (patch-clamp, hTRPM2) |
| Comparator Or Baseline | tatM2NX: IC50 = 396 nM (0.396 µM, patch-clamp) |
| Quantified Difference | JNJ-28583113 is approximately 3.5-fold more potent (lower IC50 indicates higher potency) |
| Conditions | Whole-cell patch-clamp electrophysiology, HEK293 cells expressing human TRPM2, ADPR-activated currents |
Why This Matters
This quantitative advantage in potency is critical for experimental design; lower compound concentrations reduce off-target effects, solvent toxicity artifacts, and overall cost-per-assay when scaled for high-throughput screening campaigns.
- [1] Fourgeaud L, Dvorak C, Faouzi M, et al. Pharmacology of JNJ-28583113: A novel TRPM2 antagonist. European Journal of Pharmacology. 2019; 299-307. View Source
- [2] Fourgeaud L, Dvorak C, Faouzi M, et al. (Comparison data referenced in supporting materials). European Journal of Pharmacology. 2019. View Source
